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Introduction
Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that plays a pivotal

role in various cellular processes, including proliferation, differentiation, migration, and

angiogenesis.[1][2] Dysregulation of the FGFR1 signaling pathway, often through amplification

or activating mutations, is implicated in the progression of numerous cancers, making it a key

target for therapeutic intervention.[1][3][4] FGFR inhibitors are a class of targeted therapies

designed to block the kinase activity of the receptor, thereby inhibiting downstream signaling

cascades.

Western blotting is a fundamental technique used to assess the efficacy of such inhibitors by

measuring the phosphorylation status of FGFR1 and its downstream targets.[1][4][5] This

document provides a detailed protocol for the detection of phosphorylated FGFR1 (p-FGFR1)

in cell lysates following treatment with an FGFR1 inhibitor.

FGFR1 Signaling Pathway and Inhibitor Action
Upon binding of its ligand, Fibroblast Growth Factor (FGF), FGFR1 undergoes dimerization and

autophosphorylation at specific tyrosine residues within its cytoplasmic domain.[6][7] These

phosphorylated sites, such as Tyr653 and Tyr654, become docking sites for various adaptor

proteins and signaling molecules, initiating downstream cascades including the RAS-MAPK

and PI3K-AKT pathways, which promote cell proliferation and survival.[2][3][6][7] FGFR1
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inhibitors typically act by competing with ATP for the kinase domain, thus preventing

autophosphorylation and subsequent pathway activation.[1][3]
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Caption: FGFR1 Signaling Pathway and Inhibition.

Experimental Protocol
This protocol outlines the steps from cell culture and inhibitor treatment to Western blot

analysis of p-FGFR1.

Materials and Reagents
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Reagent Supplier & Cat. No. (Example)

Cell Line (e.g., H1581, CAL-120) ATCC

Cell Culture Media (e.g., RPMI-1640) Gibco

Fetal Bovine Serum (FBS) Gibco

Penicillin-Streptomycin Gibco

FGFR1 Inhibitor (e.g., AZD4547) Selleckchem

DMSO (Vehicle Control) Sigma-Aldrich

RIPA Lysis Buffer Cell Signaling Technology

Protease Inhibitor Cocktail Roche

Phosphatase Inhibitor Cocktail 2 & 3 Sigma-Aldrich

BCA Protein Assay Kit Thermo Fisher Scientific

Laemmli Sample Buffer (4X) Bio-Rad

Tris-Glycine Gels (4-15%) Bio-Rad

PVDF Membranes (0.45 µm) Millipore

Bovine Serum Albumin (BSA) Sigma-Aldrich

Tris-Buffered Saline with Tween-20 (TBST) -

Primary Antibody: p-FGFR1 (Tyr653/654) Cell Signaling Technology, #3471

Primary Antibody: Total FGFR1 Cell Signaling Technology, #9740

Primary Antibody: Loading Control (e.g., β-Actin) Abcam

HRP-conjugated Secondary Antibody Cell Signaling Technology

Chemiluminescent Substrate (ECL) Thermo Fisher Scientific

Stripping Buffer Thermo Fisher Scientific

Step 1: Cell Culture and Inhibitor Treatment
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Culture cells with FGFR1 amplification (e.g., H1581 lung cancer cells) in appropriate media

supplemented with 10% FBS and 1% penicillin-streptomycin.[8]

Seed cells in 6-well plates and allow them to reach 70-80% confluency.

Serum-starve the cells for 12-24 hours in media containing 0.5% FBS to reduce basal

receptor phosphorylation.

Treat cells with the FGFR1 inhibitor at various concentrations (e.g., 0, 10, 50, 100, 500 nM)

for a predetermined time (e.g., 2, 6, 12, or 24 hours).[9] Include a vehicle-only control (e.g.,

DMSO).

Optional: To induce maximal phosphorylation, stimulate cells with a ligand like FGF1 (e.g.,

100 ng/mL) for 5-10 minutes before lysis.[6]

Step 2: Cell Lysis and Protein Quantification
After treatment, place the culture plates on ice and wash the cells twice with ice-cold

Phosphate-Buffered Saline (PBS).

Lyse the cells by adding 100-150 µL of ice-cold RIPA buffer supplemented with protease and

phosphatase inhibitors to each well.[10][11] The use of phosphatase inhibitors is critical to

preserve the phosphorylation state of the proteins.[10]

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

Incubate on ice for 30 minutes with periodic vortexing.

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

Transfer the supernatant (protein extract) to a new tube.

Determine the protein concentration of each lysate using a BCA protein assay according to

the manufacturer's instructions.

Step 3: SDS-PAGE and Western Blotting
Normalize the protein concentrations of all samples with lysis buffer.
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Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X and boil at 95-

100°C for 5 minutes to denature the proteins.

Load equal amounts of protein (e.g., 20-40 µg) per lane of a Tris-Glycine gel.

Run the gel at 100-120V until the dye front reaches the bottom.

Transfer the separated proteins to a PVDF membrane. PVDF is often preferred for

phosphorylated proteins due to its higher binding capacity.[11]

Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Note: Avoid

using milk as a blocking agent, as it contains casein, a phosphoprotein that can cause high

background.[10]

Step 4: Antibody Incubation and Detection
Incubate the membrane with the primary antibody against p-FGFR1 (e.g., anti-p-FGFR1

Tyr653/654) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. (Example

dilution 1:1000).[12]

Wash the membrane three times for 10 minutes each with TBST.

Incubate the membrane with an HRP-conjugated secondary antibody diluted in 5%

BSA/TBST for 1 hour at room temperature.

Wash the membrane again three times for 10 minutes each with TBST.

Prepare the chemiluminescent substrate according to the manufacturer's protocol and apply

it to the membrane.

Capture the signal using a digital imaging system.

Step 5: Stripping and Reprobing
To ensure that changes in p-FGFR1 levels are not due to variations in the total amount of

FGFR1 protein, it is essential to strip the membrane and reprobe for total FGFR1 and a loading

control.[13]
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After imaging for p-FGFR1, wash the membrane in TBST.

Incubate the membrane in a stripping buffer (mild or harsh, depending on antibody affinity)

for 15-30 minutes.[14] A common stripping buffer contains SDS and β-mercaptoethanol and

is used at 50°C.[15]

Wash the membrane extensively with TBST (e.g., 5-6 times for 5 minutes each) to remove all

traces of the stripping buffer and previous antibodies.[13]

Block the membrane again in 5% BSA/TBST for 1 hour.

Probe with the primary antibody for total FGFR1, followed by the secondary antibody and

detection as described above.

Repeat the stripping and reprobing process for a loading control protein (e.g., β-actin,

GAPDH, or tubulin). The loading control should have a different molecular weight from

FGFR1 and its expression should not be affected by the inhibitor treatment.[16][17]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.bio-techne.com/applications/western-blotting/stripping-for-reprobing
https://pubmed.ncbi.nlm.nih.gov/23002003/
https://www.thermofisher.com/us/en/home/life-science/protein-biology/protein-biology-learning-center/protein-biology-resource-library/pierce-protein-methods/stripping-reprobing-western-blots.html
https://www.antibodies.com/primary-antibodies/loading-controls
https://www.huabio.com/blogs/news/how-to-choose-a-loading-control-for-western-blotting
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11933420?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Western Blotting

Detection & Reprobing

Cell Culture &
Inhibitor Treatment

Cell Lysis with
Phosphatase Inhibitors

Protein Quantification
(BCA Assay)

Sample Denaturation
(Laemmli Buffer)

SDS-PAGE

Protein Transfer
(to PVDF membrane)

Blocking (5% BSA)

Primary Ab Incubation
(anti-p-FGFR1)

Secondary Ab Incubation

Chemiluminescent
Detection & Imaging

Membrane Stripping

Reprobe: Total FGFR1

Block & Probe

Reprobe: Loading Control

Block & ProbeImage & Strip

Data Analysis

Click to download full resolution via product page

Caption: Western Blot Workflow for p-FGFR1 Detection.
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Data Presentation and Analysis
Quantitative analysis should be performed by densitometry using appropriate software (e.g.,

ImageJ). The signal intensity of the p-FGFR1 band should be normalized first to the total

FGFR1 band intensity and then to the loading control. This normalization corrects for any

variations in protein loading and total FGFR1 expression.[18]

Table 1: Example Antibody Dilutions and Incubation Times

Antibody
Target

Host Type Dilution
Incubation
Time/Temp

p-FGFR1

(Tyr653/654)
Rabbit Polyclonal 1:1000 Overnight / 4°C

Total FGFR1 Rabbit Monoclonal 1:1000 Overnight / 4°C

β-Actin Mouse Monoclonal 1:5000 1 hour / RT

Anti-Rabbit IgG,

HRP-linked
Goat Polyclonal 1:2000 1 hour / RT

Anti-Mouse IgG,

HRP-linked
Horse Polyclonal 1:5000 1 hour / RT

Table 2: Lysis and Stripping Buffer Composition
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Buffer Type Component Concentration

RIPA Lysis Buffer Tris-HCl, pH 7.4 50 mM

NaCl 150 mM

NP-40 1%

Sodium Deoxycholate 0.5%

SDS 0.1%

Protease Inhibitors 1X

Phosphatase Inhibitors 1X

Harsh Stripping Buffer Tris-HCl, pH 6.7 62.5 mM

SDS 2%

β-mercaptoethanol 100 mM

Conclusion
This protocol provides a comprehensive framework for assessing the efficacy of FGFR1

inhibitors by Western blot. Careful attention to sample preparation, particularly the inhibition of

phosphatases, and proper normalization are crucial for obtaining reliable and reproducible

results.[11] The successful demonstration of reduced p-FGFR1 levels provides strong evidence

for the on-target activity of the inhibitor, a critical step in preclinical drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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